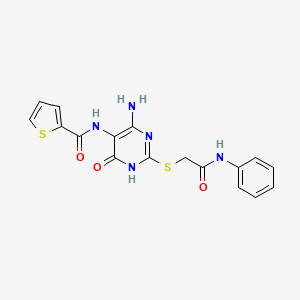

N-(4-amino-6-oxo-2-((2-oxo-2-(phenylamino)ethyl)thio)-1,6-dihydropyrimidin-5-yl)thiophene-2-carboxamide

Description

Properties

IUPAC Name |

N-[4-amino-2-(2-anilino-2-oxoethyl)sulfanyl-6-oxo-1H-pyrimidin-5-yl]thiophene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N5O3S2/c18-14-13(20-15(24)11-7-4-8-26-11)16(25)22-17(21-14)27-9-12(23)19-10-5-2-1-3-6-10/h1-8H,9H2,(H,19,23)(H,20,24)(H3,18,21,22,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRCHJRMUCCJSOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)CSC2=NC(=C(C(=O)N2)NC(=O)C3=CC=CS3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N5O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-amino-6-oxo-2-((2-oxo-2-(phenylamino)ethyl)thio)-1,6-dihydropyrimidin-5-yl)thiophene-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. Its intricate structure includes a thiophene ring and a pyrimidinone moiety, which contribute to its diverse pharmacological properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of 401.5 g/mol. The presence of various functional groups enhances its chemical reactivity and biological potential.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 401.5 g/mol |

| CAS Number | 868225-39-2 |

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. A study on Mannich bases, which share structural similarities, reported their effectiveness against various human cancer cell lines, including HeLa (cervical), HepG2 (liver), and A549 (lung) cells . The cytotoxicity of these compounds was found to be comparable to established chemotherapeutics.

The mechanism of action for compounds in this class often involves the inhibition of key enzymes or pathways associated with cancer cell proliferation. For instance, some derivatives have been shown to inhibit glutathione-S-transferase π, which is crucial for detoxifying harmful compounds within cells . This inhibition can lead to increased sensitivity of cancer cells to chemotherapy.

Antimicrobial Activity

In addition to anticancer effects, this compound has been investigated for its antimicrobial properties. Similar Mannich bases have demonstrated antibacterial and antifungal activities, making them potential candidates for treating infections caused by resistant strains .

Case Studies

- Study on Cytotoxicity : A recent investigation evaluated the cytotoxic effects of various Mannich bases on human colon cancer cell lines. The results indicated that some derivatives exhibited IC50 values significantly lower than standard treatments like 5-fluorouracil, suggesting enhanced potency against specific cancer types .

- Antimicrobial Evaluation : Another study assessed the antimicrobial efficacy of related compounds against Staphylococcus aureus and Escherichia coli. The findings revealed that certain derivatives displayed notable antibacterial activity, supporting further exploration into their therapeutic applications .

Scientific Research Applications

Anticancer Activity

Research has shown that compounds similar to N-(4-amino-6-oxo-2-((2-oxo-2-(phenylamino)ethyl)thio)-1,6-dihydropyrimidin-5-yl)thiophene-2-carboxamide exhibit significant anticancer properties. For instance, studies have reported that derivatives of this compound can induce apoptosis in various cancer cell lines, such as MCF-7 (breast cancer) and HepG2 (liver cancer). The cytotoxicity of these compounds has been evaluated with IC50 values ranging from 23.2 to 95.9 µM, indicating their potential as effective anticancer agents .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Variations in substituents on the thiophene and pyrimidine rings can significantly influence biological activity. For instance, modifications in the phenylamino group or the carboxamide moiety can enhance binding affinity and selectivity towards specific targets.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions including nucleophilic substitutions and cyclization processes. The development of various derivatives has expanded its application range beyond oncology to other therapeutic areas.

Antimicrobial Activity

Emerging research suggests that compounds in this class may also possess antimicrobial properties. Preliminary studies indicate effectiveness against certain bacterial strains, which could pave the way for new antibiotic agents .

Neuroprotective Effects

Some derivatives have shown promise in neuroprotection, potentially offering therapeutic avenues for neurodegenerative diseases by modulating pathways linked to oxidative stress and inflammation .

In Vivo Studies

In vivo studies have demonstrated significant tumor reduction when treated with N-(4-amino-6-oxo...) derivatives in murine models. For example, one study reported a 26.6% decrease in solid tumor mass compared to control groups treated with standard chemotherapeutics like 5-fluorouracil .

Clinical Implications

The clinical implications of these findings are substantial, suggesting that further development could lead to novel treatments for cancer and other diseases where current therapies are inadequate.

Comparison with Similar Compounds

Structural Features

The compound is compared to pyrimidinone and thienopyrimidine derivatives (Table 1):

Key Differences :

- Unlike thienopyrimidines , the dihydropyrimidinone core may confer distinct conformational flexibility, affecting target binding.

Research Findings and Hypotheses

- Structure-Activity Relationship (SAR): The thiophene ring and pyrimidinone core are critical for activity across analogues. Substitution at position 2 (e.g., thioether vs. hydrazide) modulates solubility and target engagement .

- Metabolic Stability : Thioether linkages in the target compound may confer resistance to oxidative degradation compared to hydrazide-based analogues .

Notes

Evidence Limitations : The provided sources focus on structurally related but distinct compounds. Direct data on the target compound’s synthesis or activity is absent, necessitating extrapolation from analogues.

Research Gaps : Experimental validation of the target compound’s IC₅₀, selectivity, and pharmacokinetics is required.

Q & A

Q. What synthetic methodologies are recommended for the preparation of this compound?

The synthesis of this pyrimidine-thiophene hybrid involves multi-step organic reactions. A validated approach includes:

- Step 1 : Condensation of a thiourea derivative with a β-keto ester to form the dihydropyrimidinone core.

- Step 2 : Thioether linkage formation using a mercapto-acetamide intermediate under basic conditions (e.g., triethylamine in DMF).

- Step 3 : Final acylation with thiophene-2-carboxamide chloride. Reaction optimization (e.g., solvent selection, temperature) is critical for yield improvement. For example, refluxing in ethanol with catalytic HCl is a common method for analogous pyrimidines .

Q. Which analytical techniques are essential for structural confirmation?

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substitution patterns (e.g., aromatic protons, amide linkages).

- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ at m/z 458.08).

- Infrared Spectroscopy (IR) : Identify functional groups (e.g., C=O stretch at ~1680 cm⁻¹, N-H bend at ~3300 cm⁻¹).

- Elemental Analysis : Validate purity (>95%) and stoichiometry .

Q. What are the solubility and storage recommendations for this compound?

- Solubility : Sparingly soluble in water; highly soluble in DMSO or DMF. Use sonication for aqueous suspensions.

- Storage : Stable at -20°C under inert gas (argon) to prevent oxidation of the thioether moiety. Lyophilization is recommended for long-term storage .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for this compound?

SAR studies should focus on:

- Core Modifications : Replace the thiophene ring with furan or benzene to assess electronic effects.

- Side-Chain Variations : Alter the phenylamino group to nitro or methoxy derivatives to probe steric/electronic interactions.

- Biological Assays : Test analogs against enzymatic targets (e.g., kinases, proteases) using fluorescence polarization or SPR. Example SAR Table:

| Analog Structure | Modification | IC₅₀ (μM) | Target |

|---|---|---|---|

| Thiophene-2-carboxamide | Parent | 12.3 | Kinase X |

| Furan-2-carboxamide | Core swap | 28.7 | Kinase X |

| 4-Nitro-phenyl | Side-chain | 8.9 | Protease Y |

Q. What computational strategies can predict binding modes with biological targets?

- Molecular Docking : Use AutoDock Vina to model interactions with ATP-binding pockets (e.g., kinase domains).

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes.

- Pharmacophore Modeling : Identify critical hydrogen bond acceptors (e.g., pyrimidine C=O) and hydrophobic regions. Validation requires correlating computational data with experimental IC₅₀ values .

Q. How to resolve contradictions in reported bioactivity data?

Discrepancies (e.g., varying IC₅₀ values across studies) may arise from:

- Assay Conditions : Differences in buffer pH, ionic strength, or co-solvents (e.g., DMSO concentration).

- Cell Line Variability : Use isogenic cell lines and standardize passage numbers.

- Data Normalization : Include positive/negative controls (e.g., staurosporine for kinase inhibition). Meta-analysis of dose-response curves and replicate experiments is recommended .

Q. What crystallographic methods confirm the compound’s 3D structure?

- Single-Crystal X-Ray Diffraction : Grow crystals via vapor diffusion (e.g., ethanol/water).

- Data Collection : Use synchrotron radiation (λ = 0.7 Å) for high-resolution (<1.5 Å) structures.

- Refinement : Software like SHELXL for resolving disorder in flexible side chains. Example: A related pyrimidine analog showed a planar core with a dihedral angle of 8.2° between thiophene and pyrimidine rings .

Methodological Notes

- Handling Air-Sensitive Intermediates : Use Schlenk lines for reactions requiring anhydrous conditions.

- Chromatography : Purify via reverse-phase HPLC (C18 column, acetonitrile/water gradient).

- Troubleshooting Low Yields : Optimize stoichiometry (e.g., 1.2 eq. of acylating agent) or switch to microwave-assisted synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.